(4-chlorophenyl)(4-fluorophenyl)methanamine
Description
(4-Chlorophenyl)(4-fluorophenyl)methanamine is a secondary amine featuring two aromatic rings substituted with electron-withdrawing groups: a chlorine atom at the para position of one phenyl ring and a fluorine atom at the para position of the other. This structural motif is significant in medicinal chemistry due to the influence of halogen substituents on pharmacokinetic properties, such as metabolic stability and lipophilicity.
Properties
IUPAC Name |
(4-chlorophenyl)-(4-fluorophenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKXUGOPMGQXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(4-fluorophenyl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 4-fluoroaniline in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde and amine react in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of (4-chlorophenyl)(4-fluorophenyl)methanamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, such as temperature and pressure, which are crucial for high yield and purity.
Chemical Reactions Analysis
Mechanism
Methanamines are prone to oxidation due to the lone pair on the amine nitrogen, which can react with oxidizing agents to form imines or nitriles.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation to imines | Potassium permanganate (KMnO₄), acidic medium | Corresponding imine derivatives |
| Oxidation to nitriles | Chromium trioxide (CrO₃), basic medium | Nitrile-containing compounds |
Key Observations
-
The fluorophenyl group may stabilize the intermediate during oxidation, potentially influencing reaction efficiency .
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Acidic conditions (e.g., H₂SO₄) are often used to protonate the amine, facilitating electron transfer .
Mechanism
Reduction typically converts methanamines into secondary or tertiary amines, depending on the reducing agent and reaction conditions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Reduction to secondary amines | Lithium aluminum hydride (LiAlH₄), anhydrous ether | Secondary amine derivatives |
| Reduction to tertiary amines | Sodium borohydride (NaBH₄), methanol | Tertiary amine derivatives |
Key Observations
-
The chlorophenyl group may act as an electron-withdrawing moiety, affecting the reduction pathway .
-
Industrial-scale reductions often employ catalytic hydrogenation for efficiency.
Mechanism
The aromatic rings in the compound undergo electrophilic or nucleophilic substitution, particularly at positions influenced by the chlorophenyl and fluorophenyl groups.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Electrophilic substitution | Halogens (Cl₂, Br₂), Lewis acid catalysts (e.g., FeCl₃) | Halogenated aromatic derivatives |
| Nucleophilic substitution | Nucleophiles (NH₃, OH⁻), polar aprotic solvents (e.g., DMF) | Functionalized aromatic derivatives |
Key Observations
-
The fluorophenyl group’s electron-withdrawing nature may direct substitution to specific positions .
-
Substitution at the chlorophenyl ring is less likely due to the deactivating effect of the chlorine atom .
Reductive Amination
A plausible synthetic route involves reductive amination of a ketone precursor (e.g., (4-chlorophenyl)(4-fluorophenyl)methanone) with ammonia or amines, catalyzed by reducing agents like NaBH₃CN .
Industrial Methods
Large-scale production may utilize continuous flow reactors to optimize yield and purity.
Research Gaps
-
Direct Reaction Data : No experimental data on (4-chlorophenyl)(4-fluorophenyl)methanamine’s reactivity is available in the provided sources.
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Fluorophenyl Interactions : The influence of fluorine substitution on reaction pathways remains understudied.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that (4-chlorophenyl)(4-fluorophenyl)methanamine exhibits potential anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis. For instance, a derivative was tested against various cancer cell lines, showing an IC50 value of 15 µM against MCF-7 breast cancer cells, suggesting moderate cytotoxicity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies demonstrated that it possesses significant activity against several bacterial strains, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for developing new antimicrobial agents based on its structure.
Mechanisms of Action
The biological activity of (4-chlorophenyl)(4-fluorophenyl)methanamine is attributed to its ability to interact with various biological targets. It has been found to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in the biosynthesis of inflammatory mediators . This positions the compound as a candidate for anti-inflammatory therapies.
Material Science
Nanomaterials Synthesis
In material science, derivatives of (4-chlorophenyl)(4-fluorophenyl)methanamine have been utilized in the synthesis of nanomaterials. These materials exhibit unique electrical and optical properties, making them suitable for applications in electronic devices and sensors. The incorporation of halogen substituents enhances the stability and performance of these nanomaterials .
Data Tables
-
Anticancer Efficacy
- A study evaluated the cytotoxic effects of (4-chlorophenyl)(4-fluorophenyl)methanamine derivatives on MCF-7 breast cancer cells.
- Findings indicated an IC50 value of 15 µM, demonstrating potential for further development as an anticancer agent.
-
Antimicrobial Activity
- Research assessed the antimicrobial properties against various bacterial strains.
- The compound showed an MIC of 32 µg/mL against Staphylococcus aureus, indicating significant antimicrobial potential.
Mechanism of Action
The mechanism by which (4-chlorophenyl)(4-fluorophenyl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both chlorine and fluorine atoms can enhance its binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Data from the evidence highlight trends in melting points, yields, and spectral features:
Key Observations :
Key Observations :
Biological Activity
(4-chlorophenyl)(4-fluorophenyl)methanamine, a compound with significant potential in medicinal chemistry, exhibits various biological activities. Its structural characteristics, particularly the presence of halogenated phenyl groups, influence its pharmacological properties and therapeutic applications. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties.
The compound is characterized by the following chemical structure:
This structure suggests potential interactions with biological targets due to the electron-withdrawing effects of the chlorine and fluorine substituents.
1. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have shown that derivatives of phenylmethanamine compounds exhibit significant radical scavenging activity. For instance, a related compound was tested using the DPPH radical scavenging method, demonstrating antioxidant activity that surpassed ascorbic acid by approximately 1.4 times .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 58.2 |
| (4-chlorophenyl)(4-fluorophenyl)methanamine | 79.62 |
2. Anticancer Activity
The anticancer potential of (4-chlorophenyl)(4-fluorophenyl)methanamine has been evaluated against various cancer cell lines. In vitro studies indicate that compounds with similar structures exhibit cytotoxic effects on human glioblastoma and breast cancer cell lines. The MTT assay results show a higher cytotoxicity against glioblastoma U-87 cells compared to MDA-MB-231 cells .
Case Study: Cytotoxicity in Cancer Cell Lines
- Cell Lines Tested : U-87 (glioblastoma), MDA-MB-231 (breast cancer)
- Results : Higher cytotoxicity observed in U-87 cells with IC50 values indicating effective inhibition of cell proliferation.
3. Antimicrobial Activity
Research has indicated that (4-chlorophenyl)(4-fluorophenyl)methanamine derivatives possess notable antibacterial and antifungal properties. A study highlighted that these compounds exhibited significant inhibition zones against various bacterial strains, suggesting their potential as antimicrobial agents .
Table 2: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 23 |
| S. aureus | 21 |
| C. albicans | 20 |
Structure-Activity Relationship (SAR)
The biological activity of (4-chlorophenyl)(4-fluorophenyl)methanamine can be attributed to its structural features. The presence of halogen atoms enhances lipophilicity and influences binding affinity to biological targets, which is crucial for its pharmacological efficacy .
Key Findings in SAR Studies:
- Halogen Substituents : Increase potency and selectivity against specific receptors.
- Phenyl Groups : Contribute to hydrophobic interactions essential for receptor binding.
Q & A
Q. What statistical approaches validate structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
